Daphnandrine

Description

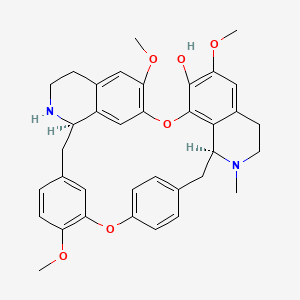

Structure

2D Structure

Properties

CAS No. |

1183-76-2 |

|---|---|

Molecular Formula |

C36H38N2O6 |

Molecular Weight |

594.7 g/mol |

IUPAC Name |

(1R,14S)-6,20,25-trimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |

InChI |

InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-21-5-8-25(9-6-21)43-31-17-22(7-10-29(31)40-2)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28+/m1/s1 |

InChI Key |

REKCBEFSIKOPTD-IZLXSDGUSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Plant Sources and Distribution

Daphnandrine has been identified in several plant species, primarily within the Menispermaceae and Atherospermataceae families. Its presence is notable in the genera Stephania and Daphnandra.

The genus Stephania, comprising over 60 species, is found in tropical and subtropical regions of Asia, Africa, and Australia. Many species in this genus are utilized in traditional medicine and are known to be rich in various alkaloids. nih.gov Specifically, this compound has been reported in Stephania erecta and Stephania pierrei. Stephania pierrei, also known as Stephania erecta in horticultural trade, is a caudiciform vine native to the Indo-Chinese Peninsula. wikipedia.orgknapsackfamily.com It is recognized as a vulnerable species in Vietnam due to its use in traditional medicine. wikipedia.org

The genus Daphnandra consists of six species of shrubs and trees endemic to Australia, specifically in New South Wales and Queensland. wikipedia.orgnsw.gov.au These plants are commonly referred to as "socketwoods." wikipedia.org this compound has been isolated from Daphnandra micrantha. knapsackfamily.com The bark of Daphnandra species is known to contain alkaloids. wikipedia.org

Below is an interactive data table summarizing the plant sources of this compound.

| Genus | Species | Family | Native Distribution |

| Stephania | Stephania erecta | Menispermaceae | Indo-Chinese Peninsula |

| Stephania | Stephania pierrei | Menispermaceae | Indo-Chinese Peninsula |

| Daphnandra | Daphnandra micrantha | Atherospermataceae | Australia (New South Wales, Queensland) |

Proposed Biosynthetic Routes to the Bisbenzylisoquinoline Skeleton

The biosynthesis of this compound follows the general pathway established for bisbenzylisoquinoline alkaloids (BIAs). This intricate process begins with a primary amino acid precursor and involves a series of enzymatic reactions to construct the complex dimeric structure.

The biosynthesis of all benzylisoquinoline alkaloids, including the monomers that form this compound, originates from the amino acid L-tyrosine . Through a series of enzymatic steps, L-tyrosine is converted into two key precursor molecules: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules undergo a crucial condensation reaction to form the fundamental backbone of all benzylisoquinoline alkaloids.

The formation of the bisbenzylisoquinoline skeleton is a multi-step process catalyzed by specific enzymes. While the exact enzymes for every step in all this compound-producing species have not been fully elucidated, the principal enzymatic reactions are well-understood from studies of related alkaloids.

Pictet-Spengler Condensation : The first committed step in the biosynthesis is the condensation of dopamine and 4-HPAA. This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) . The product of this reaction is (S)-norcoclaurine, which represents the basic benzylisoquinoline skeleton.

Functional Group Modifications : Following the formation of (S)-norcoclaurine, a series of modifications occur, including O-methylation, N-methylation, and hydroxylation. These reactions are catalyzed by various enzymes such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. These modifications lead to the formation of specific benzylisoquinoline monomers, such as (R)- and (S)-N-methylcoclaurine.

Oxidative Coupling : The final and defining step in the formation of the bisbenzylisoquinoline skeleton is the oxidative coupling of two benzylisoquinoline monomers. This crucial reaction is catalyzed by cytochrome P450 enzymes. For instance, in the biosynthesis of the related compound berbamunine, the enzyme berbamunine synthase (a CYP80A enzyme) catalyzes the C-O phenolic coupling of one (S)-N-methylcoclaurine monomer with one (R)-N-methylcoclaurine monomer. A similar enzymatic mechanism is proposed for the formation of the this compound molecule from its respective benzylisoquinoline precursors. This dimerization results in the characteristic bisbenzylisoquinoline structure of this compound.

Chemical Synthesis and Analog Design Strategies

Total Synthesis Methodologies

Total synthesis of complex molecules aims to construct the target compound from simple, readily available starting materials. This process is guided by retrosynthetic analysis and relies on the mastery of various key chemical reactions, particularly those that control stereochemistry.

Retrosynthetic Analysis Approaches for Complex Scaffolds

Retrosynthetic analysis is a fundamental strategy for planning the synthesis of complex molecules. It involves mentally dissecting the target molecule into progressively simpler precursors by identifying strategic bond disconnections nih.govbeilstein-journals.org. While traditional approaches prioritize disconnections that reduce molecular complexity, pathways involving highly complex intermediates that can be prepared through powerful bond-forming transformations can also prove highly effective nih.gov. For molecules with intricate scaffolds, such as the polycyclic structure of Daphnandrine, sophisticated retrosynthetic strategies are essential. Techniques like network analysis can be particularly useful for identifying optimal retrosynthetic disconnections in highly complex settings nih.gov. The synthesis of the Daphniphyllum alkaloid daphenylline, for instance, employed a strategy that generated "excess complexity" through bond-forming reactions, followed by strategic bond cleavage to achieve the target molecule nih.gov.

Key Reactions and Stereoselective Transformations

The construction of complex molecules like this compound necessitates the use of precise and stereoselective chemical reactions to establish the correct three-dimensional arrangement of atoms.

Cycloaddition Reactions: Various cycloaddition reactions are pivotal in forming cyclic systems and are often employed to build the core structures of natural products. For example, in the total synthesis of daphenylline, a dearomative Buchner cycloaddition was used to access a bicyclo[4.1.0]heptane core, which subsequently facilitated the construction of a seven-membered ring nih.gov.

Photochemical Reactions: Photochemical transformations, such as the thia-Paternò–Büchi [2 + 2] photocycloaddition, have been utilized to install challenging stereocenters, including quaternary ones, in complex syntheses nih.gov.

Stereoselective Functionalization: Methods for introducing functional groups with high stereocontrol are crucial. Examples include stereoselective dihydroxylation using systems like osmium(VIII)-tetroxide/N-methylmorpholine N-oxide (NMO) mdpi.com, and gold(I)-catalyzed cascade cyclizations that can stereoselectively form spirocyclic systems chemrxiv.org. Imino-aldol reactions have also been employed for stereoselective synthesis of complex heterocyclic motifs rsc.org.

Ring Expansion: Strategies involving the ring expansion of cyclopropane (B1198618) derivatives have been developed to access functionalized tetrahydropyridines and dihydropyrans stereoselectively, often proceeding through carbocation intermediates nih.gov.

The assembly of this compound's bisbenzylisoquinoline framework, replete with multiple chiral centers, would undoubtedly require a carefully orchestrated sequence of such stereoselective transformations.

Challenges and Innovations in Synthetic Pathways

The total synthesis of complex natural products is fraught with challenges, including the efficient construction of intricate ring systems, the precise control of multiple stereocenters, and the optimization of reaction conditions for yield, selectivity, and scalability openaccessjournals.commdpi.comopenaccessjournals.com.

Innovations: To address these challenges, innovative strategies are continuously being developed. The integration of artificial intelligence and machine learning is being explored to optimize synthesis pathways openaccessjournals.com. The concept of "generating excess complexity" followed by strategic bond cleavage offers an alternative paradigm for designing synthetic routes nih.gov. Furthermore, advancements in catalysis, such as the use of gold(I) catalysts for cascade cyclizations chemrxiv.org, and the merging of chemoenzymatic and radical synthesis approaches beilstein-journals.org represent significant innovations that can streamline complex molecular assembly.

Semi-synthesis and Derivatization Approaches

Semi-synthesis involves the chemical modification of a naturally occurring compound to create new derivatives researchgate.netfrontiersin.orgsciforum.net. This approach leverages the structural complexity and biological activity inherent in natural products, using them as starting materials to explore chemical space and optimize therapeutic properties.

The process typically involves selectively modifying specific functional groups on the natural product scaffold, such as hydroxyl, carboxyl, or amine groups, through reactions like acylation, esterification, or amidation frontiersin.org. These modifications can lead to analogues with improved pharmacokinetic profiles, enhanced potency, altered selectivity, or reduced side effects compared to the parent compound researchgate.netsciforum.netnih.gov. For instance, derivatization of natural products has been employed to generate libraries for structure-activity relationship (SAR) studies, aiming to identify lead compounds with superior biological activities researchgate.netfrontiersin.org. The strategic protection and deprotection of functional groups are often critical steps in achieving selective derivatization nih.gov.

Diverted Total Synthesis for Analog Generation

Diverted Total Synthesis (DTS) is a strategy designed to expedite the synthesis of natural product analogues, thereby facilitating drug discovery and SAR studies rsc.orgwikipedia.orgrsc.org. Introduced by Samuel J. Danishefsky, DTS involves developing an efficient total synthesis route to a natural product but strategically planning it so that advanced intermediates can be diverted from the main synthetic pathway rsc.orgwikipedia.org.

These advanced intermediates then serve as versatile starting points for the synthesis of a range of analogues, bypassing the need to design entirely new synthetic routes for each derivative rsc.orgwikipedia.org. This approach allows researchers to build upon a successful total synthesis campaign, efficiently exploring modifications to the natural product's structure to identify compounds with improved or novel biological activities rsc.orgwikipedia.orgrsc.org. The utility of DTS lies in its ability to streamline the process of analogue generation, making it more feasible to investigate the SAR of complex natural products.

Compound List

this compound

Daphenylline

Epothilone B

Eravacycline

Tetracycline

Lysergic acid

Simvastatin

Lovastatin

Epoxomicin

Carfilzomib

Ixabepilone

Formycin

Remdesivir

Paclitaxel

Baccatin III

Ilamycin F

Polymyxin B

Colistin

Suramin

Gibberellins

Allo-gibberic acid

Vouacapane

Molecular and Cellular Pharmacology Preclinical Research

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The identification of specific molecular targets is fundamental to understanding a compound's mechanism of action. This includes understanding how Daphnandrine might bind to receptors, modulate enzyme activity, interact with ion channels, or influence cellular signaling pathways.

Information regarding this compound's specific binding characteristics to mammalian receptors is not detailed in the current scientific literature. Receptor binding assays, which typically involve determining affinity constants (e.g., Kd) and the number of binding sites (Bmax) through radioligand displacement studies or other high-throughput screening methods, have not been reported for this compound in relation to common pharmacological targets nih.govumn.edumsdmanuals.com. Without such data, its specific receptor interactions remain speculative.

Studies detailing the modulation or inhibition of specific enzymes by this compound are not available in the reviewed literature. Enzyme modulation research typically investigates how compounds affect enzyme kinetics (e.g., Km, Vmax) or directly inhibit/activate enzyme activity, often through assays like IC50 determination nih.govresearchgate.netlongdom.orgnih.gov. The specific enzymes targeted by this compound, if any, are yet to be identified.

The interaction of this compound with ion channels, which are critical drug targets for various physiological processes and diseases, has not been specifically documented. Research in this area would typically involve electrophysiological studies or computational modeling to assess effects such as channel blocking or modulation of ion flux frontiersin.orgnih.govnih.govmdpi.combiorxiv.org.

The influence of this compound on cellular signaling pathways, such as MAPK, PI3K/Akt, or Wnt signaling, has not been elucidated in the available research. Understanding pathway perturbations often involves analyzing changes in protein phosphorylation, gene expression, or downstream effector activation following compound exposure nih.govoaepublish.comnih.gov. Currently, there is no specific data linking this compound to particular signaling cascades.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Pharmacophore Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For Daphnandrine and its analogues, the identification of key pharmacophoric features is a primary step in understanding their biological activity.

In a study evaluating cepharanthine analogues, including this compound, against SARS-CoV-2, the diphenyl ether moiety was suggested as a putative pharmacophore. This key structural feature is believed to be essential for the molecule's interaction with its biological targets. The analysis of a series of related compounds helps in delineating the essential structural motifs required for activity. The pharmacophore concept is fundamental in drug design, serving as a template for designing new molecules with desired biological activities.

Pharmacophore mapping is a major component of drug design, especially when the three-dimensional structure of the target receptor is unknown. It can be used as a query to search structural databases for new potential lead compounds, to design molecules with specific attributes, and to develop predictive 3D-QSAR models nih.gov.

Impact of Structural Modifications on Biological Activity

The biological activity of a natural product like this compound can be significantly altered through structural modifications. These changes can affect the compound's potency, selectivity, and pharmacokinetic properties. The systematic modification of a lead compound is a cornerstone of medicinal chemistry.

The addition or modification of substituents on the this compound scaffold can have a profound impact on its binding affinity to a biological target. The nature, size, and position of these substituents influence the electronic and steric properties of the molecule, which in turn affect its interaction with the receptor binding site. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, potentially enhancing or diminishing its binding affinity. While specific studies detailing the effects of various substituents on the this compound core are limited, general principles of SAR suggest that modifications to the aromatic rings or the isoquinoline (B145761) nitrogen atoms could significantly modulate its biological activity.

The relationship between a compound's binding affinity and its structural properties is a key concept in medicinal chemistry. Even minor structural changes can lead to significant differences in biological activity.

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, as receptors and enzymes are themselves chiral. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being more potent, having a different activity, or even being toxic compared to the other.

The two enantiomers of a chiral drug may differ significantly in their bioavailability, rate of metabolism, and potency nih.gov. Therefore, understanding the stereochemical requirements for the activity of this compound is essential for the development of stereochemically pure and more effective therapeutic agents. Generally, one enantiomer (the eutomer) fits better into the receptor binding site than the other (the distomer). This stereoselectivity can lead to significant differences in the pharmacological profiles of the stereoisomers. For natural products, stereochemistry is often a key determinant of their biological function nih.govnih.gov.

Computational Approaches in SAR/QSAR Analysis

Computational methods are powerful tools in the study of SAR and QSAR, providing insights into the molecular interactions that govern biological activity and enabling the prediction of the activity of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides valuable information about the binding mode and affinity of a ligand. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex.

In a computational study, this compound was evaluated as a potential inhibitor of SARS-CoV-2 proteins through molecular docking simulations. The study predicted the binding affinities of this compound against several key viral and host proteins.

| Target Protein | Docking Score (kcal/mol) |

| Spike protein (S-pro) receptor binding domain | -8.8 |

| Main protease (M-pro) | -9.0 |

| Niemann-Pick C1 (NPC1) | -11.7 |

| Two-pore channel 2 (TPC2) | -7.5 |

These docking scores indicate the potential of this compound to interact with these targets, with a more negative score suggesting a stronger binding affinity. Such computational screening helps in prioritizing compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds. The development of predictive QSAR models involves selecting appropriate molecular descriptors, which quantify various aspects of the chemical structure, and using statistical methods to correlate these descriptors with biological activity.

While specific QSAR models for this compound and its analogues are not extensively reported in the literature, the general methodology is well-established in drug discovery nih.govnih.govresearchgate.net. The process typically involves:

Data Set Preparation: Compiling a set of molecules with known biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each molecule.

Model Building: Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model to ensure its predictive power.

The development of robust and validated QSAR models can significantly accelerate the drug discovery process by enabling the virtual screening of large compound libraries and the rational design of new compounds with improved activity nih.govnih.govresearchgate.net.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

No specific studies detailing the ADME properties of Daphnandrine in common preclinical species such as rats, mice, or dogs were identified.

In Vitro Metabolic Stability and Metabolite Identification

There is a lack of published research on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any preclinical species. Standard assays would typically determine the compound's half-life and intrinsic clearance, providing insights into its susceptibility to metabolism by enzymes like the cytochrome P450 system. Furthermore, no studies identifying the specific metabolites of this compound have been found. Such studies are crucial for understanding potential metabolic pathways and identifying any active or reactive metabolites.

Tissue Distribution and Clearance Studies in Animal Models

Specific data on the tissue distribution of this compound in animal models is not available. These studies are necessary to understand where the compound accumulates in the body, which can inform its potential efficacy and toxicity. Similarly, in vivo clearance rates, which describe the efficiency of removal of the compound from the body, have not been documented for this compound in preclinical models.

Pharmacodynamic Profiling in Preclinical Models

While the broader class of bisbenzylisoquinoline alkaloids has been studied for various biological activities, specific pharmacodynamic profiles for this compound are not well-documented.

Dose-Response Relationships in Non-Human Systems

Quantitative dose-response studies for this compound in non-human systems are not described in the available literature. Such studies are fundamental to establishing the relationship between the dose of the compound and the magnitude of its biological effect, which is a prerequisite for determining potential therapeutic windows.

Time-Course of Biological Effects

There is no available information on the time-course of the biological effects of this compound. These studies would characterize the onset, duration, and peak of the compound's pharmacological activity, providing critical information for designing dosing regimens.

Target Engagement and Modulation Assessment

The molecular targets of this compound and direct evidence of its engagement with these targets in preclinical models have not been elucidated in the public domain. Target engagement assays are essential to confirm the mechanism of action and to correlate target interaction with the observed biological effects.

Preclinical Research on this compound Halts Due to Lack of Publicly Available Data

Efforts to compile a comprehensive preclinical profile of the chemical compound this compound have been suspended following an exhaustive search for pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation data, which yielded no specific research findings or data tables for the substance.

Despite a thorough investigation of scientific databases and scholarly articles, no publicly available studies detailing the preclinical PK/PD modeling and simulation of this compound could be located. This absence of critical data makes it impossible to construct a scientifically accurate and detailed analysis of how the compound is absorbed, distributed, metabolized, and excreted by a living organism, and the corresponding effects it produces.

Pharmacokinetic and pharmacodynamic modeling is a crucial step in the preclinical development of any potential therapeutic agent. These studies provide essential insights into the relationship between the concentration of a drug in the body and its pharmacological effect. This information is fundamental for designing safe and effective dosing regimens for future clinical trials.

The inability to find any such data for this compound prevents the generation of an article that would meet the required standards of scientific rigor and detail. The specific instructions for the article mandated the inclusion of detailed research findings and data tables, which are contingent on the availability of primary research. Without this foundational information, any attempt to write the specified section on "PK/PD Modeling and Simulation for Preclinical Research Design" would be purely speculative and would not adhere to the factual and evidence-based requirements of the task.

Therefore, until preclinical PK/PD research on this compound is conducted and published, a comprehensive and scientifically sound article on this specific aspect of its preclinical profile cannot be produced.

Advanced Methodologies and Techniques in Daphnandrine Research

Analytical Chemistry Techniques for Isolation and Characterization

The precise identification and structural elucidation of Daphnandrine require sophisticated analytical techniques that can separate it from complex plant matrices and provide detailed structural information.

High-resolution chromatography coupled with mass spectrometry (MS) is indispensable for the isolation and characterization of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for separating and identifying non-volatile or thermally labile compounds, such as many alkaloids. LC-MS/MS, in particular, offers high sensitivity and specificity, allowing for the detection and quantification of this compound even in complex mixtures nih.govmdpi.comphenomenex.comnih.gov. It aids in the initial screening of plant extracts and the confirmation of the presence of this compound amazonaws.com.

Gas Chromatography-Mass Spectrometry (GC-MS): While typically used for volatile compounds, GC-MS can also be employed for the analysis of certain natural products after appropriate derivatization. It is valuable for profiling complex mixtures and identifying components based on their fragmentation patterns nih.govresearchgate.netnih.govmdpi.com.

Spectroscopic techniques provide critical information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation. Techniques like ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of molecules uodiyala.edu.iqacs.orgresearchgate.netdefence.gov.auresearchgate.netmdpi.comresearchgate.netlibretexts.org. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning signals and confirming complex structures. For this compound, NMR data, including NOE difference spectroscopy, has been instrumental in its characterization uodiyala.edu.iq.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies tandfonline.commdpi.comwiley-vch.de. It provides complementary information to NMR by highlighting the presence of characteristic bonds and functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within molecules, often related to conjugated systems or chromophores. While it can provide information about the presence of aromatic rings and conjugated double bonds, its utility for detailed structural elucidation of complex alkaloids like this compound is generally limited compared to NMR or MS nih.govacs.orgtandfonline.comfortunejournals.com.

Raman Spectroscopy: Raman spectroscopy, like IR, probes molecular vibrations but through inelastic scattering of light. It is sensitive to different types of molecular bonds, particularly those with changes in polarizability, such as C-C and C=C bonds mdpi.comwiley-vch.deresearchgate.netlehigh.edujasco-global.com. Raman spectroscopy can offer complementary structural insights to IR and NMR, especially for specific molecular vibrations.

Computational Chemistry and Bioinformatics Applications

Computational methods offer powerful tools to predict, analyze, and explore the potential biological roles and interactions of this compound.

Virtual screening involves using computational methods to rapidly search large databases of compounds or to analyze known compounds for potential interactions with biological targets. This approach can help identify potential biological targets for this compound or discover new compounds with similar activity profiles. Methods like molecular docking and similarity searching are employed to predict binding affinities and identify molecules that might interact with specific proteins or pathways nih.govwaocp.orgnih.govresearchgate.netals-journal.com. While specific studies on this compound's virtual screening for target identification were not explicitly detailed in the provided search results, the general methodology is well-established in drug discovery nih.govwaocp.orgnih.govresearchgate.netals-journal.com.

"In silico" methods allow for the prediction of various physicochemical, pharmacokinetic, and biological properties of a compound without experimental testing. These predictions are valuable for prioritizing research efforts and understanding a compound's potential behavior in biological systems.

ADMET Prediction: Tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for assessing a compound's drug-likeness and potential efficacy fortunejournals.comnih.govresearchgate.netnih.govmdpi.com.

Bioactivity Prediction: Computational tools can also predict potential biological activities, such as enzyme inhibition or receptor binding, based on structural similarities to known active compounds fortunejournals.comwaocp.orgnih.govnih.govmdpi.com. These predictions can guide experimental investigations into this compound's pharmacological profile.

Future Directions and Unanswered Questions in Daphnandrine Research

Elucidating Undiscovered Biosynthetic Pathways

The natural biosynthesis of complex alkaloids like Daphnandrine is a subject of ongoing fascination and a critical area for future research. Understanding the precise enzymatic machinery and genetic pathways responsible for its formation within its plant sources could provide invaluable insights for sustainable production and the development of novel analogues. Current research in natural product biosynthesis often focuses on identifying key enzymes, gene clusters, and metabolic intermediates. For this compound, a detailed mapping of its complete biosynthetic route, including the enzymes involved in cyclization, methylation, and other critical modifications, is largely uncharted territory. Future efforts could leverage genome mining techniques to identify biosynthetic gene clusters (BGCs) in producing organisms and employ metabolomic profiling to track precursor molecules and intermediates. Such investigations are essential for understanding the natural origins of this compound and could pave the way for metabolic engineering or synthetic biology approaches to enhance its production or generate novel derivatives. helmholtz-hips.defrontiersin.orgnih.govsioc-journal.cnresearchgate.netuodiyala.edu.iq

Exploring Novel Molecular Targets and Mechanisms of Action

While this compound has demonstrated biological activity, particularly in antiparasitic contexts, its precise molecular targets and detailed mechanisms of action remain incompletely understood. Research into related bisbenzylisoquinoline alkaloids, such as Daphnoline (B1202461) and Cepharanthine, has revealed potential interactions with enzymes like trypanothione (B104310) reductase in Leishmania parasites and suggested interference with cell cycle progression or kinetoplast division. nih.govresearchgate.net Cepharanthine, for instance, exhibits a multifactorial mechanism involving anti-inflammatory, immunomodulatory, antiviral, and antiparasitic properties. researchgate.net Future research should aim to systematically identify the specific proteins, enzymes, or cellular pathways that this compound interacts with to exert its effects. Advanced techniques such as proteomics, transcriptomics, and biochemical assays will be crucial for pinpointing these targets. Elucidating these mechanisms is paramount for rational drug design, enabling the optimization of this compound's therapeutic potential and the development of more targeted therapies. mdpi.comwikipedia.orgfrontiersin.org

Table 1: Identified Biological Activities of this compound and Related Alkaloids

| Compound | Biological Activity | Reference(s) |

| This compound | Active against Leishmania donovani promastigotes | nih.gov |

| This compound | Active against Trypanosoma cruzi epimastigotes | nih.gov |

| Daphnoline | Inhibits trypanothione reductase in Leishmania | researchgate.net |

| Cepharanthine | Anti-SARS-CoV-2 activity | researchgate.net |

| Cepharanthine | Anti-inflammatory properties | researchgate.net |

| Cepharanthine | Immunomodulatory properties | researchgate.net |

| Cepharanthine | Antiparasitic properties | researchgate.net |

Development of Next-Generation Synthetic Strategies

The total synthesis of complex natural products like this compound presents significant challenges and opportunities for innovation in organic chemistry. While established methods exist for constructing intricate molecular scaffolds, the development of next-generation synthetic strategies could lead to more efficient, stereoselective, and scalable routes. Current research in total synthesis often employs sophisticated bond-forming and bond-cleavage transformations to assemble complex architectures and install challenging stereocenters. nih.govnih.govysu.am Future directions could focus on developing novel catalytic systems, exploring flow chemistry for improved reaction control and safety, or integrating biocatalysis with chemical synthesis to mimic natural biosynthetic pathways. Such advancements are critical for ensuring a reliable and cost-effective supply of this compound for further research and potential therapeutic development. sioc-journal.cn

Table 2: Key Aspects of Natural Product Synthesis Strategies

| Strategy Aspect | Description |

| Complex Molecular Architecture | Focus on constructing intricate, multi-ring systems characteristic of natural products. |

| Bond-Forming Transformations | Utilization of advanced reactions to create new carbon-carbon and carbon-heteroatom bonds. |

| Bond-Cleavage Tactics | Strategic use of bond scission to facilitate the assembly of complex intermediates or the final product. |

| Stereochemical Control | Precise installation of chiral centers, particularly quaternary stereocenters, to achieve target structure. |

| Integration of Biosynthesis | Combining chemical synthesis with enzymatic or microbial pathways for efficient and selective production. |

Expanding Preclinical Biological Evaluation in Diverse Disease Models

While initial studies have highlighted the antiparasitic potential of this compound, a comprehensive preclinical evaluation across a broader spectrum of disease models is warranted. Given the known pharmacological activities of related alkaloids, such as anti-inflammatory, antiviral, and anticancer effects observed for Cepharanthine, it is plausible that this compound may possess a wider therapeutic profile. Future research should systematically assess this compound's efficacy in various preclinical models, including those for cancer, inflammatory diseases, neurodegenerative disorders, and infectious diseases beyond protozoan parasites. Such expanded evaluations are crucial for identifying novel therapeutic applications and understanding the full scope of this compound's biological impact. The development and utilization of robust and translatable preclinical models are key to bridging the gap between laboratory findings and potential clinical utility. mdpi.comgubra.dk

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines

The advent of artificial intelligence (AI) and machine learning (ML) offers transformative potential for accelerating natural product drug discovery, including the research surrounding this compound. AI/ML algorithms can analyze vast datasets to predict biological activities, identify novel molecular targets, optimize synthetic routes, and even design new chemical entities. helmholtz-hips.defrontiersin.orgmdpi.comcas.orgtijer.orgijrpas.com For this compound, AI could be employed to:

Predict Novel Targets: Analyze existing biological data and chemical structures to predict previously uncharacterized molecular targets.

Optimize Synthesis: Develop predictive models for reaction outcomes, guiding the design of more efficient and scalable synthetic pathways.

Identify New Applications: Screen large databases of biological assays and disease phenotypes to predict potential new therapeutic uses for this compound.

Facilitate Structure-Activity Relationship (SAR) Studies: Rapidly analyze how structural modifications influence biological activity, guiding the design of more potent analogues.

A significant challenge in this area is the availability of high-quality, standardized data. Future efforts should focus on curating comprehensive datasets related to this compound and similar compounds to train and validate AI/ML models effectively. helmholtz-hips.de By integrating these advanced computational tools, researchers can significantly expedite the discovery process, overcome traditional limitations, and unlock new therapeutic opportunities for this compound.

Q & A

How can researchers formulate a focused research question on Daphnandrine's pharmacological properties?

Level: Basic

Methodological Guidance:

- Begin with a systematic literature review to identify gaps, such as understudied targets (e.g., kinase inhibition) or conflicting results in existing studies .

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . For example:

"Does this compound exhibit selective inhibition of CYP3A4 in human hepatocytes compared to known inhibitors?"

- Operationalize variables (e.g., enzyme activity measured via fluorometric assays) to ensure testability .

What experimental design considerations are critical when studying this compound's mechanism of action in vivo?

Level: Advanced

Methodological Guidance:

- Controls: Include positive controls (e.g., verapamil for calcium channel studies) and vehicle controls to isolate compound-specific effects .

- Blinding: Use double-blinded protocols for dose administration and data collection to minimize bias .

- Sample Size: Calculate using power analysis (e.g., G*Power software) with α=0.05 and β=0.2 to ensure statistical validity .

How can researchers resolve contradictions in reported data on this compound's biochemical pathways?

Level: Advanced

Methodological Guidance:

- Conduct comparative meta-analysis of published datasets, focusing on variables like assay conditions (e.g., pH, temperature) that may explain discrepancies .

- Validate conflicting results via orthogonal methods (e.g., corroborate Western blot data with ELISA or activity assays) .

- Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines for lab practices) .

What methodological approaches ensure accurate quantification of this compound in plant extracts?

Level: Basic

Methodological Guidance:

- Chromatography: Use HPLC-PDA with a C18 column (5 µm, 250 mm × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) for baseline separation .

- Calibration: Prepare a 5-point calibration curve (0.1–50 µg/mL) with internal standardization (e.g., quercetin for flavonoid co-extractives) .

- Validation: Assess precision (RSD < 5%), recovery (>90%), and LOD/LOQ via ICH Q2(R1) guidelines .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Level: Advanced

Methodological Guidance:

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values and Hill slopes .

- Use ANOVA with post-hoc Tukey tests to compare toxicity across cell lines (e.g., HEK293 vs. HepG2) .

- Report variability as 95% confidence intervals rather than SEM to emphasize clinical relevance .

How should researchers conduct a systematic literature review on this compound's known biological targets?

Level: Basic

Methodological Guidance:

- Databases: Search PubMed, SciFinder, and Embase with Boolean terms:

(this compound OR "C20H24N2O2") AND (target OR pathway OR inhibitor) .

- Inclusion Criteria: Prioritize peer-reviewed studies with raw data (e.g., IC50 values) over review articles .

- Data Extraction: Use PRISMA flow diagrams to document screening and exclude low-quality studies (e.g., missing controls) .

What strategies optimize this compound's isolation purity while minimizing structural degradation?

Level: Advanced

Methodological Guidance:

- Chromatography: Employ flash chromatography with a gradient of dichloromethane:methanol (95:5 to 80:20) to reduce oxidation .

- Stability Testing: Store fractions at -80°C under argon and monitor degradation via LC-MS over 72 hours .

- Purity Thresholds: Aim for ≥95% purity (HPLC) and confirm via [1H-NMR] (e.g., absence of extraneous peaks at δ 1.2–3.0) .

How can computational models predicting this compound's receptor binding affinities be validated experimentally?

Level: Advanced

Methodological Guidance:

- Docking Validation: Compare AutoDock Vina predictions with SPR (surface plasmon resonance) data for KD values .

- Mutagenesis: Test binding affinity in receptor mutants (e.g., alanine scanning) to confirm predicted interaction sites .

- Correlation Analysis: Calculate Pearson’s r between computational scores (e.g., Glide XP) and experimental IC50 values .

What ethical guidelines govern this compound research involving animal models?

Level: Basic

Methodological Guidance:

- Follow ARRIVE 2.0 guidelines for reporting in vivo studies, including randomization and humane endpoints .

- Obtain IACUC approval for protocols (e.g., dose limits, euthanasia methods) and adhere to the 3Rs (Replacement, Reduction, Refinement) .

- Publish negative results to prevent redundant experiments and animal use .

What emerging spectroscopic techniques address current limitations in this compound's structural elucidation?

Level: Advanced

Methodological Guidance:

- Cryo-EM: Resolve supramolecular interactions at near-atomic resolution (≤2 Å) for crystalline aggregates .

- Ultrafast NMR: Use non-uniform sampling (NUS) to accelerate 13C-1H HSQC experiments for unstable intermediates .

- HR-MS/MS: Apply MALDI-TOF/TOF to fragment ions and assign stereochemistry via collision-induced dissociation (CID) patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.